(S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate
Overview
Description
(S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely utilized in medicinal chemistry due to their stability and ability to modulate biological properties. This compound features a tert-butyl group, a benzyloxy group, and a 4-oxoazetidinyl moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxylated azetidinone derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its stable carbamate group makes it an ideal protecting group for amines in peptide synthesis.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Carbamates are known for their ability to cross cell membranes and modulate enzyme activity, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate: A similar compound with a different stereochemistry.
tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate: A compound with a different substituent on the azetidinone ring.
Uniqueness
(S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is unique due to its specific stereochemistry and combination of functional groups. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[(3S)-2,2-dimethyl-4-oxo-1-phenylmethoxyazetidin-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)18-13-14(20)19(17(13,4)5)22-11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,18,21)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKOFWOLQDJVOL-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127593 | |
Record name | 1,1-Dimethylethyl N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102507-25-5 | |
Record name | 1,1-Dimethylethyl N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102507-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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